3-Amino-2'-(trifluoromethyl)biphenyl-4-carboxylic acid methyl ester
Overview
Description
3-Amino-2’-(trifluoromethyl)biphenyl-4-carboxylic acid methyl ester is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of an amino group, a trifluoromethyl group, and a carboxylic acid methyl ester group attached to a biphenyl structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2’-(trifluoromethyl)biphenyl-4-carboxylic acid methyl ester typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with a halogenated biphenyl compound in the presence of a palladium catalyst and a base. The reaction is carried out under inert conditions, often using solvents like toluene or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2’-(trifluoromethyl)biphenyl-4-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid methyl ester can be reduced to the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted biphenyl derivatives.
Scientific Research Applications
3-Amino-2’-(trifluoromethyl)biphenyl-4-carboxylic acid methyl ester is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and protein binding due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-Amino-2’-(trifluoromethyl)biphenyl-4-carboxylic acid methyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The carboxylic acid methyl ester group can undergo hydrolysis to release the active carboxylic acid, which can interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2-(trifluoromethyl)benzonitrile
- 2-Amino-4-(trifluoromethyl)benzoic acid
- 4-Cyano-2-(trifluoromethyl)aniline
Uniqueness
3-Amino-2’-(trifluoromethyl)biphenyl-4-carboxylic acid methyl ester is unique due to its biphenyl structure, which provides additional rigidity and spatial orientation compared to simpler aromatic compounds. This structural feature enhances its binding affinity and specificity towards biological targets, making it a valuable compound in medicinal chemistry and drug design .
Properties
IUPAC Name |
methyl 2-amino-4-[2-(trifluoromethyl)phenyl]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO2/c1-21-14(20)11-7-6-9(8-13(11)19)10-4-2-3-5-12(10)15(16,17)18/h2-8H,19H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUOPBUURMVBAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC=CC=C2C(F)(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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